5-methyl-2-(3-pyridyl)-1,3-benzoxazole 5-methyl-2-(3-pyridyl)-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0611847
InChI: InChI=1S/C13H10N2O/c1-9-4-5-12-11(7-9)15-13(16-12)10-3-2-6-14-8-10/h2-8H,1H3
SMILES: CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

5-methyl-2-(3-pyridyl)-1,3-benzoxazole

CAS No.:

Cat. No.: VC0611847

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-2-(3-pyridyl)-1,3-benzoxazole -

Specification

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 5-methyl-2-pyridin-3-yl-1,3-benzoxazole
Standard InChI InChI=1S/C13H10N2O/c1-9-4-5-12-11(7-9)15-13(16-12)10-3-2-6-14-8-10/h2-8H,1H3
Standard InChI Key RULZAFOLJXOJNR-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3
Canonical SMILES CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3

Introduction

Structural and Physical Properties

5-methyl-2-(3-pyridyl)-1,3-benzoxazole consists of a benzoxazole core with a methyl group at the 5-position and a 3-pyridyl substituent at the 2-position. The benzoxazole skeleton comprises a benzene ring fused with an oxazole ring, creating a bicyclic planar molecule that confers specific chemical and biological properties.

Basic Properties

PropertyValueSource
CAS Number91822-48-9
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight210.2313 g/mol
MDL NumberMFCD02089247
SMILES NotationCc1ccc2c(c1)nc(o2)c1cccnc1
AppearanceSolid

Structural Features

The compound features a benzoxazole core with key structural elements:

  • A benzene ring fused with an oxazole ring

  • A methyl group at the 5-position of the benzene portion

  • A pyridine ring attached at the 2-position via a C-C bond

  • Two nitrogen atoms (one in the oxazole ring and one in the pyridyl substituent)

  • An oxygen atom in the oxazole portion

The planar structure of benzoxazole derivatives contributes to their ability to interact with biological targets through π-π stacking and hydrogen bonding interactions .

Synthesis Methods

Several synthetic approaches can be employed to prepare 5-methyl-2-(3-pyridyl)-1,3-benzoxazole, based on established methods for benzoxazole derivatives.

Condensation/Cyclization of 2-Aminophenols

The most common approach involves the condensation of 2-amino-4-methylphenol with 3-pyridine carboxaldehyde followed by cyclization:

  • Formation of imine intermediate through condensation

  • Intramolecular cyclization

  • Oxidative dehydrogenation to form the benzoxazole ring

This reaction can be catalyzed by various agents including:

CatalystConditionsYield RangeReference
Imidazolium chlorozincate (II) ionic liquidSolvent-free, ultrasound irradiation, 70°C, 30 min75-82%
LAIL@MNP (Lewis acidic ionic liquid-modified magnetic nanoparticles)Solvent-free, ultrasound irradiation, 70°C75-82%
Activated carbon (DarcoKB)Room temperature to heat70-85%
Silver carbonateMild conditions, various solventsModest to good

Reaction Mechanism

The plausible mechanism for the formation of 5-methyl-2-(3-pyridyl)-1,3-benzoxazole involves:

  • Activation of the carbonyl group of pyridine-3-carboxaldehyde by the catalyst

  • Nucleophilic attack by the amino group of 2-amino-4-methylphenol to form imine intermediate [A]

  • Elimination of water to form imine [B]

  • Intramolecular attack by the OH group to form intermediate [C]

  • Oxidation with atmospheric oxygen to yield the final benzoxazole product

The reaction can be represented as:
2-amino-4-methylphenol + 3-pyridinecarboxaldehyde → 5-methyl-2-(3-pyridyl)-1,3-benzoxazole + H₂O

Chemical Properties and Reactivity

Stability and Reactivity Patterns

5-methyl-2-(3-pyridyl)-1,3-benzoxazole demonstrates stability typical of benzoxazole derivatives:

  • Thermal stability with estimated boiling point similar to related compounds (>300°C)

  • Resistance to hydrolysis under neutral conditions

  • Potential for electrophilic aromatic substitution reactions on the benzene ring

  • Nucleophilic attacks possible at the 2-position (particularly under forcing conditions)

  • The pyridyl nitrogen provides a basic site for protonation and potential hydrogen bonding

Spectroscopic Properties

While specific spectroscopic data for 5-methyl-2-(3-pyridyl)-1,3-benzoxazole is limited in the literature, characteristic spectral features can be inferred from related benzoxazole compounds:

Spectroscopic MethodExpected Characteristic Features
¹H NMRSignals for methyl group (δ ~2.4-2.5 ppm), aromatic protons of benzoxazole (δ ~7.0-7.8 ppm), and pyridyl protons (δ ~7.5-9.0 ppm)
¹³C NMRSignal for methyl carbon (~21 ppm), aromatic carbons (110-160 ppm), and distinctive signal for C-2 of benzoxazole (~160-165 ppm)
IRCharacteristic bands for C=N stretching (~1620 cm⁻¹), C-O stretching (~1250 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹)
UV-VisStrong absorption bands in the 280-320 nm region

Biological Activities and Applications

Benzoxazole derivatives with heterocyclic substituents at the 2-position demonstrate various biological activities, and 5-methyl-2-(3-pyridyl)-1,3-benzoxazole may exhibit similar properties.

Biological ActivityRelated Structural FeaturesReference
5-HT₃ receptor modulation2-position heterocyclic substituent
Antimicrobial activityBenzoxazole core with methyl substitution
Antifungal propertiesBenzoxazole core with nitrogen-containing heterocyclic substituent ,
Enzyme inhibition (e.g., IMPDH)2-position pyridyl substituent
Anticancer potentialBenzoxazole scaffold with pyridyl substituent ,

Structure-Activity Relationships

Studies on related benzoxazole derivatives indicate several structure-activity relationships that may apply to 5-methyl-2-(3-pyridyl)-1,3-benzoxazole:

  • The methyl group at the 5-position can influence lipophilicity and membrane permeability

  • The 3-pyridyl substituent at the 2-position provides hydrogen bond acceptor capability

  • The planar structure of the benzoxazole core facilitates binding to biological targets through π-π stacking interactions

  • The presence of the pyridyl nitrogen creates additional possibilities for hydrogen bonding and coordination with metal ions in biological systems

Analytical Methods for Characterization

Various analytical techniques can be employed for the identification and characterization of 5-methyl-2-(3-pyridyl)-1,3-benzoxazole:

Chromatographic Methods

  • HPLC analysis using C18 columns with UV detection at ~280-300 nm

  • GC-MS analysis after appropriate sample preparation

  • TLC using silica gel plates with acetone/petroleum ether (1:19) as mobile phase

Structural Confirmation

Definitive structural confirmation can be achieved through:

  • Single-crystal X-ray crystallography

  • High-resolution mass spectrometry (expected [M+H]⁺ at m/z 211.0866)

  • 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity

Research Applications and Future Directions

Current Research Applications

5-methyl-2-(3-pyridyl)-1,3-benzoxazole and closely related derivatives are being investigated for various applications:

  • As scaffolds for developing novel pharmacologically active compounds

  • As potential antimicrobial and antifungal agents

  • As enzyme inhibitors for treating parasitic infections

  • As bioactive molecules with potential anticancer properties

Future Research Directions

Several promising research avenues for 5-methyl-2-(3-pyridyl)-1,3-benzoxazole include:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Development of derivatives with enhanced pharmacokinetic properties

  • Investigation of potential applications as fluorescent probes due to the inherent fluorescence of benzoxazole derivatives

  • Exploration of metal complexation capabilities for catalytic applications

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 5-methyl-2-(3-pyridyl)-1,3-benzoxazole, comparison with structurally related compounds is valuable:

CompoundStructural DifferenceNotable Property DifferencesReference
5-Bromo-2-(3-pyridyl)-1,3-benzoxazoleBromo instead of methyl at 5-positionHigher molecular weight (275.10 g/mol), likely increased electrophilic character ,
2-PhenylbenzoxazolePhenyl instead of 3-pyridyl at 2-positionLacks the basic nitrogen site of pyridyl, different electronic properties
5-methyl-2-(2-pyridyl)-1,3-benzoxazole2-pyridyl instead of 3-pyridylDifferent spatial orientation of nitrogen atom affecting binding properties
5-methyl-2-piperidin-4-yl-1,3-benzoxazoleSaturated piperidine ring instead of pyridylMore flexible structure, different electronic properties

Citations A green approach for the synthesis of 2-substituted benzoxazoles, 2021 Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut, 1998 Optimization of benzoxazole-based inhibitors of Cryptosporidium parvum, 2013 Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives, 2021 5-Bromo-2-pyridin-3-yl-1,3-benzoxazole, PubChem data, 2025 Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles, 2019 CAS 199292-77-8 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole, 2025 Synthesis of benzoxazoles via a silver mediated oxidation, 2023 Advances in the synthetic strategies of benzoxazoles using 2-aminophenol, 2023 91822-48-9 | 5-methyl-2-(3-pyridyl)-1,3-benzoxazole - A2B Chem, 2025 5-Bromo-2-(3-pyridinyl)-1,3-benzoxazole AldrichCPR | Sigma-Aldrich, 2025

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